molecular formula C15H15ClN2O2 B11985539 N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide

Cat. No.: B11985539
M. Wt: 290.74 g/mol
InChI Key: GBOVFSNPNJNTQN-LICLKQGHSA-N
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Description

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is an organic compound with the molecular formula C14H13ClN2O2 This compound is characterized by the presence of a furohydrazide core, which is a derivative of furan, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of furoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c1-9-8-14(11(3)20-9)15(19)18-17-10(2)12-4-6-13(16)7-5-12/h4-8H,1-3H3,(H,18,19)/b17-10+

InChI Key

GBOVFSNPNJNTQN-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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